Cas no 42933-13-1 (2-methylbutane-1,2,3,4-tetrol)
2-methylbutane-1,2,3,4-tetrol structure
Product Name:2-methylbutane-1,2,3,4-tetrol
CAS No:42933-13-1
MF:C5H12O4
MW:136.146382331848
MDL:MFCD19440992
CID:332216
PubChem ID:6451933
Update Time:2025-10-28
2-methylbutane-1,2,3,4-tetrol Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4-Butanetetrol,2-methyl-
- 2-Methyl-1,2,3,4-butanetetrol
- 2-methylbutane-1,2,3,4,-tetrol
- (+)-2C-methylerythritol
- (2R,3S)-2-methylbutane-1,2,3,4-tetraol
- (2S,3R)-2-methylbutane-1,2,3,4-tetrol
- 2-C-methyl-D-erithritol
- 2C-methyl-D-erythritol
- 2-C-methyl-D-erythritol
- 2-C-methylglycerol
- 2-C-methyl-L-erythritol
- 2-methyl-1,2,3-propanetriol
- 2-methyl-1,2,3-propenetriol
- 2-Methyl-1,2,3-trihydroxypropane
- 2-methylglycerin
- 2-methylglycerol
- 2-methyl-propane-1,2,3-triol
- AC1L83S2
- NSC403834
- 2-methylbutane-1,2,3,4-tetrol
- SCHEMBL17867170
- 42933-13-1
- 2-Methylbutane-1,2,3,4-tetraol
- 2-methyl-butane-1,2,3,4-tetraol
- EINECS 256-006-0
- NS00058745
- 1,2,3,4-Butanetetrol, 2-methyl-, (2R,3R)-
- DTXSID901308143
- EN300-23015546
-
- MDL: MFCD19440992
- Inchi: 1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3
- InChI Key: HGVJFBSSLICXEM-UHFFFAOYSA-N
- SMILES: OC(C)(CO)C(CO)O
Computed Properties
- Exact Mass: 136.073559
- Monoisotopic Mass: 136.073559
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.9
- XLogP3: -2.2
Experimental Properties
- Density: 1.341
- Boiling Point: 368.1°Cat760mmHg
- Flash Point: 193.1°C
- Refractive Index: 1.528
- PSA: 80.92000
- LogP: -1.91710
2-methylbutane-1,2,3,4-tetrol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23015546-1g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 1g |
$2221.0 | 2023-09-15 | ||
| Enamine | EN300-23015546-5g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 5g |
$6441.0 | 2023-09-15 | ||
| Enamine | EN300-23015546-10g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 10g |
$9550.0 | 2023-09-15 | ||
| Enamine | EN300-23015546-0.05g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 0.05g |
$591.0 | 2024-06-20 | |
| Enamine | EN300-23015546-0.1g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 0.1g |
$771.0 | 2024-06-20 | |
| Enamine | EN300-23015546-0.25g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 0.25g |
$1099.0 | 2024-06-20 | |
| Enamine | EN300-23015546-0.5g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 0.5g |
$1733.0 | 2024-06-20 | |
| Enamine | EN300-23015546-1.0g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 1.0g |
$2221.0 | 2024-06-20 | |
| Enamine | EN300-23015546-2.5g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 2.5g |
$4355.0 | 2024-06-20 | |
| Enamine | EN300-23015546-5.0g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 5.0g |
$6441.0 | 2024-06-20 |
2-methylbutane-1,2,3,4-tetrol Related Literature
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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